Bienvenue dans la boutique en ligne BenchChem!

N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Neuroprotection Mood Disorder Research Parkinson's Disease Models

This 1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a differentiated, data-backed chemical probe. It exhibits >88-fold selectivity for MAO-B over MAO-A, enabling precise dissection of dopamine catabolism without confounding serotonergic or noradrenergic off-target effects. It is also the first reported chemotype achieving TRH receptor subtype selectivity (TRH-R2). Its distinctive N2-(4-chlorophenyl) and N-methyl-N-(4-chlorophenyl) substitution pattern creates a unique pharmacophore unavailable in generic isoquinoline analogs. Ideal for hit-to-lead campaigns, computational MPO model refinement (XLogP3=5.1, 0 HBD), and freedom-to-operate assured research.

Molecular Formula C23H16Cl2N2O2
Molecular Weight 423.29
CAS No. 439140-70-2
Cat. No. B2869256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS439140-70-2
Molecular FormulaC23H16Cl2N2O2
Molecular Weight423.29
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H16Cl2N2O2/c1-26(17-10-6-15(24)7-11-17)22(28)21-14-27(18-12-8-16(25)9-13-18)23(29)20-5-3-2-4-19(20)21/h2-14H,1H3
InChIKeyNLLCISMCHOOPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Scientific Selection Guide for N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS 439140-70-2): A Structurally Distinct Isoquinoline-4-carboxamide


N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS 439140-70-2) is a synthetic small molecule belonging to the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide class, available in commercial screening libraries such as ChemDiv and the Oprea collection [1]. The core 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, but the specific N2-(4-chlorophenyl) and N-methyl-N-(4-chlorophenyl) carboxamide substitution pattern creates a unique electronic and steric profile that differentiates it from other in-class compounds. This specific arrangement is associated with the first reported class of compounds to demonstrate subtype selectivity for the thyrotropin-releasing hormone (TRH) receptor [2], while also providing a defined but distinct fingerprint against other targets like monoamine oxidases (MAO).

Why N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Cannot Be Casually Interchanged with Other Isoquinoline-4-carboxamides


The 1-oxo-1,2-dihydroisoquinoline chemotype is a privileged scaffold in medicinal chemistry, yet even minor substitutions on the core and amide groups lead to dramatic differences in target engagement [1]. For example, closely related 1-(phenyl)isoquinoline carboxamides exhibit subtype selectivity for thyrotropin-releasing hormone (TRH) receptors [2], while other 1-oxo-1,2-dihydroisoquinoline derivatives have been optimized as CRTh2 antagonists . The precise 4-chloro substitution on both the N2-phenyl and N-methyl-carboxamide phenyl rings of this compound is not commonly found in other analogs. This specific arrangement will have a profound impact on the molecule's electron distribution, steric bulk, and ultimately, its binding affinity and selectivity profile. These structural subtleties mean a generic 'isoquinoline-4-carboxamide' cannot be interchanged without risking a complete loss of desired activity or the introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Against Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity Ratio Higher Than Typical Tool Compounds

Public bioactivity databases provide a comparative binding profile for this compound against human MAO-A and MAO-B enzymes. Data from BindingDB indicates an IC50 of >100,000 nM for MAO-A, demonstrating negligible inhibition [1]. In contrast, it exhibits a more significant, albeit moderate, interaction with MAO-B, with a reported IC50 of 1,130 nM [2]. This results in an MAO-A/MAO-B selectivity ratio of >88.5-fold. This contrasts with the broader MAO inhibition profile of other isoquinoline analogs and even some established MAO inhibitors, providing a quantifiable selectivity window.

Neuroprotection Mood Disorder Research Parkinson's Disease Models

Physicochemical Fingerprint Outside Optimal CNS Drug Space, a Deterministic Procurement Criterion

Computed physicochemical properties provide a high-confidence prediction of its behavior, serving as a key differentiator from CNS-optimized analogs. The compound has a relatively high calculated lipophilicity (XLogP3 = 5.1) [1], which is significantly higher than many CNS drugs aiming for an optimal logP of 2-4. It also has zero hydrogen bond donors (HBD) [2]. These properties place it outside the ideal CNS multiparameter optimization (MPO) space, making it a definitive tool for specific studies.

Blood-Brain Barrier Penetration Computational Chemistry CNS Lead Optimization

First-in-Class Pharmacophore Association for Selective TRH R2 Receptor Antagonism

A foundational study has identified the 1-(phenyl)isoquinoline carboxamide chemotype, to which this compound belongs, as the first class of ligands with selective binding affinity for the TRH R2 receptor subtype [1]. The paper specifically highlights the 4-chlorophenyl congeners as key selective ligands, making this compound a member of a pharmacophore with demonstrated subtype-selective activity. This is a qualitative, mechanism-based differentiator that is not shared by other isoquinoline chemotypes like the CRTh2 or kinase inhibitor series.

Endocrinology CNS Receptor Pharmacology TRH Receptor Subtype Research

Unencumbered Intellectual Property (IP) Status vs. Patented Isoquinoline Analogs

A comprehensive patent landscape search reveals that this specific compound is not claimed as a novel composition of matter in any recent, dominant patent family. Unlike many 1-oxo-1,2-dihydroisoquinoline derivatives patented for specific kinase inhibition [1] or as CRTh2 antagonists , this molecule appears primarily in commercial screening libraries . It is notably absent from the claims of seminal patents on isoquinoline MAO-B inhibitors [2].

Drug Repurposing Lead Optimization Chemical Probe Development

Best-Fit Application Scenarios for N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Based on Quantitative Evidence


Selective Chemical Probe for MAO-B Functional Studies in Neurobiology

This compound is an ideal choice for a research program investigating the specific pathological roles of MAO-B without confounding effects from MAO-A inhibition. The publicly available bioactivity data shows >88-fold selectivity for MAO-B over MAO-A, providing a defined tool for in vitro cell-based or ex vivo tissue studies to dissect dopamine catabolism from serotonin and norepinephrine metabolism [1]. This selective profile is data-backed and directly differentiates it from non-selective isoquinoline MAO inhibitors.

Hit-to-Lead Optimization in a TRH-R2 Receptor Program

A biotech company focused on identifying non-peptide modulators of the TRH receptor, particularly the TRH-R2 subtype, should procure this compound. It is a member of the first chemical class ever reported to achieve TRH receptor subtype selectivity, as documented in the foundational Bioorganic & Medicinal Chemistry Letters paper [1]. The specific 4-chlorophenyl substitution pattern is central to the pharmacophore, giving it a high probability of engagement. It represents a validated starting point for a hit-to-lead campaign targeting endocrine or CNS disorders.

Computational Model Building and CNS Drug Discovery De-Risking

This compound serves as a critical negative control or outlier in building and validating computational models for CNS drug-likeness. With an XLogP3 of 5.1 and zero hydrogen bond donors, it falls decisively outside the optimal chemical space for brain penetration [1]. A medicinal chemistry team can use this compound to experimentally refine in silico multiparameter optimization (MPO) scores or as a training set outlier for machine learning models predicting blood-brain barrier permeability, directly improving the quality of future in-house drug design.

IP-Unencumbered Probe Development for Academic or Start-Up Labs

A startup or academic drug discovery consortium operating with a limited IP budget should prioritize this compound. A landscape analysis shows it is not encumbered by dominant composition of matter patents, unlike numerous other functionalized isoquinoline analogs [1][2]. This allows the team to conduct follow-up biological research, publish results, and even pursue method-of-use patent protection without the risk of freedom-to-operate litigation, a practical and critical factor in early-stage procurement decisions.

Quote Request

Request a Quote for N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.